1-(4-Aminophenyl)-1H-pyridin-2-one
Overview
Description
1-(4-Aminophenyl)-1H-pyridin-2-one is an organic compound that features a pyridinone ring substituted with an aminophenyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with dna gyrase enzyme , which plays a crucial role in DNA replication and transcription. This interaction can lead to antimicrobial and antifungal activities .
Mode of Action
For instance, some compounds can cause membrane perturbation and intracellular changes due to their interaction with DNA .
Biochemical Pathways
It’s known that similar compounds can affect the degradation of the extracellular matrix, a process involving several proteolytic enzyme systems, including matrix metalloproteinases (mmps), serine proteinases, and cysteine proteinases .
Pharmacokinetics
It’s suggested that similar compounds may have properties that affect their oral bioavailability .
Result of Action
Similar compounds have been shown to have antimicrobial and antifungal activities, suggesting that they may inhibit the growth of certain microorganisms .
Action Environment
The action, efficacy, and stability of 1-(4-Aminophenyl)-1H-pyridin-2-one can be influenced by various environmental factors. For instance, similar compounds have been shown to be highly toxic and can cause injury or death upon physical contact or inhalation of fumes . The toxicity is derived from its action on circulating hemoglobin, rapidly converting it to methemoglobin, leading to hypoxia, coma, and death due to the inhibition of cellular respiration .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
1-(4-Aminophenyl)-1H-pyridin-2-one may have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s suggested that it exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s crucial to understand the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may reveal any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors . It could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one typically involves the reaction of 4-aminophenylboronic acid with 2-pyridone under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction to ensure high yield and purity, possibly incorporating continuous flow techniques for efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride are common.
Substitution: Halogenating agents or nitrating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-1H-pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties
Comparison with Similar Compounds
2-(4-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a benzothiazole ring instead of a pyridinone ring.
4-Aminophenylboronic acid: Contains the aminophenyl group but lacks the pyridinone structure.
Uniqueness: 1-(4-Aminophenyl)-1H-pyridin-2-one is unique due to its combination of the pyridinone ring and aminophenyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
1-(4-Aminophenyl)-1H-pyridin-2-one, with the molecular formula C₁₁H₁₀N₂O, is an organic compound characterized by its pyridin-2-one structure and a para-aminophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of both amino and carbonyl functional groups in its structure contributes to its diverse reactivity and biological interactions.
- Molecular Weight : Approximately 186.21 g/mol
- Structural Features : The compound features a heterocyclic pyridinone core with an amino group that enhances its reactivity and potential for biological activity.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
1. Analgesic Effects
A study on derivatives of pyridin-2(1H)-ones, including this compound, demonstrated significant analgesic properties in models of mechanical allodynia (MA). The most active derivative showed rapid and substantial prevention of MA development in rats, indicating the potential for developing new analgesics targeting pain pathways, particularly through inhibition of the p38α MAPK pathway, which is involved in pain hypersensitivity .
2. Anticancer Potential
The structural similarities of this compound to other biologically active compounds suggest potential anticancer properties. Its ability to interact with various biological targets makes it a candidate for further investigation in cancer therapy.
3. Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. This suggests that it may be effective against various bacterial strains, warranting further exploration in the field of infectious diseases .
The biological activity of this compound is thought to be mediated through:
- Target Interaction : Binding to specific protein kinases, particularly p38 MAPK, which plays a crucial role in inflammatory responses and pain signaling.
- Biochemical Pathways : Inhibition of key signaling pathways involved in pain and inflammation, potentially leading to reduced sensitivity and pain relief.
Case Study 1: Mechanical Allodynia Model
In a rat model of inflammatory MA, various pyridinone derivatives were tested for their efficacy. The compound demonstrated a strong anti-allodynic effect, providing evidence for its potential as a therapeutic agent for chronic pain management .
Case Study 2: Antimicrobial Testing
Compounds structurally related to this compound were evaluated for their antimicrobial activity against several pathogenic bacteria. Results indicated notable inhibition zones, suggesting effectiveness as an antimicrobial agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
1-(3-Aminophenyl)-1H-pyridin-2-one | Pyridinone derivative | Similar amino substitution but different position |
3-(4-Aminophenyl)-2-pyridone | Pyridone derivative | Different position of amino group |
5-Methyl-1-(4-aminophenyl)-1H-pyridin-2-one | Methyl-substituted pyridinone | Additional methyl group affecting solubility and reactivity |
The unique substitution pattern of this compound distinguishes it from other derivatives, contributing to its specific biological activity profile.
Properties
IUPAC Name |
1-(4-aminophenyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFHLDJQBIZFOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468175 | |
Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13143-47-0 | |
Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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